molecular formula C12H15BrFNO B1399035 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol CAS No. 1248251-53-7

1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No. B1399035
CAS RN: 1248251-53-7
M. Wt: 288.16 g/mol
InChI Key: LMWUPRWVJSXMLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Molecular Structure Analysis

The structure of “1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

Scientific Research Applications

  • Synthesis Methods

    • A study by Proszenyák et al. (2005) details methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, potentially relevant to the synthesis of compounds similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (Proszenyák et al., 2005).
  • Molecular Imaging and Radiotracers

    • Research by Labas et al. (2011) involved developing PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors (Labas et al., 2011).
  • Biological Activity and Drug Development

    • A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogs, including compounds structurally related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, for their potential in treating Mycobacterium tuberculosis (Jeankumar et al., 2013).
  • Corrosion Inhibition

    • Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the efficiency of certain piperidine derivatives, which could include structures similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as corrosion inhibitors for iron (Kaya et al., 2016).
  • Histone Deacetylase Inhibitors

    • Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives, which include structures related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as novel histone deacetylase (HDAC) inhibitors, indicating potential therapeutic applications in oncology (Thaler et al., 2012).

properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWUPRWVJSXMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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